
(Z)-FeCP-oxindole
Overview
Description
(Z)-FeCP-oxindole (Chemical name: (Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one) is an organometallic compound synthesized through base-catalyzed condensation of substituted oxindole with ferrocenecarboxaldehyde under specific conditions . Its molecular formula is C₁₉H₁₅FeNO, with a molecular weight of 329.17–339.3 g/mol . The compound belongs to the oxindole-ferrocene hybrid family, characterized by a Z-configuration at the exocyclic double bond, which critically influences its stereoelectronic properties and biological interactions .
Key attributes include:
- Biological Activity: Selective inhibition of human vascular endothelial growth factor receptor 2 (VEGFR2) with an IC₅₀ of 200–220 nM, making it a candidate for anti-angiogenic cancer therapies .
- Anticancer Potential: Demonstrates cytotoxicity against B16 murine melanoma cells (IC₅₀ < 1 μM) .
- Stereochemical Specificity: The Z-isomer exhibits superior selectivity for VEGFR2 compared to its E-isomer counterpart .
Biological Activity
(Z)-FeCP-oxindole is a compound that belongs to the oxindole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is characterized by its unique structural properties that contribute to its biological effects. It is known for its selective inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy due to its role in tumor angiogenesis. The inhibition of VEGFR2 disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth and metastasis.
The primary mechanism of action for this compound involves:
- Inhibition of VEGFR2 : this compound binds to the ATP-binding site of VEGFR2, preventing the binding of vascular endothelial growth factor (VEGF) and blocking downstream signaling pathways essential for angiogenesis.
- Impact on Cell Signaling : By inhibiting VEGFR2, this compound affects various cellular processes including cell proliferation, migration, and survival, which are crucial in cancer progression.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting angiogenesis.
- Antimicrobial Properties : Oxindoles have been reported to exhibit antibacterial and antifungal activities .
- Neuroprotective Effects : Some studies suggest that oxindoles may have protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Biological Activities of this compound
Case Studies
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Case Study on Anticancer Efficacy :
A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and migration in response to treatment. The study highlighted the compound's potential as an effective anticancer agent through VEGFR2 inhibition. -
Case Study on Neuroprotection :
Another research project focused on the neuroprotective effects of oxindoles, including this compound. The findings suggested that treatment with this compound led to decreased apoptosis in neuronal cells exposed to oxidative stress, indicating its potential utility in treating neurodegenerative conditions. -
Case Study on Antimicrobial Activity :
An investigation into the antimicrobial properties of oxindoles revealed that this compound exhibited significant activity against various bacterial strains, suggesting its potential application as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-FeCP-oxindole, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves iron-mediated coordination with oxindole derivatives under inert conditions. To ensure stereochemical purity, use chiral ligands or catalysts during synthesis and monitor reaction progress via HPLC with chiral stationary phases. Post-synthesis, characterize using NMR (e.g., NOESY for Z/E isomer differentiation) and X-ray crystallography for unambiguous confirmation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and stability?
- Methodological Answer : Employ a combination of:
- UV-Vis spectroscopy to confirm metal-ligand charge-transfer bands.
- FT-IR to identify Fe-CP and oxindole bonding signatures.
- Mössbauer spectroscopy for iron oxidation state analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Data should be cross-validated with computational simulations (DFT) for electronic structure alignment .
Q. How can researchers design experiments to assess the reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer : Use controlled buffer systems (pH 2–12) and conduct kinetic studies via UV-Vis or stopped-flow techniques. Monitor ligand dissociation rates and Fe(III)/Fe(II) redox transitions using cyclic voltammetry. Include error margins for pH and temperature fluctuations, and replicate experiments ≥3 times to ensure statistical validity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., cell culture conditions, assay protocols). Validate findings using standardized assays (e.g., MTT for cytotoxicity) across multiple labs. Employ dose-response curves and quantify iron uptake via ICP-MS to correlate activity with cellular Fe concentration. Address confounding factors like ROS generation using scavengers (e.g., NAC) .
Q. How do computational models predict the Z-isomer’s stability compared to other stereoisomers, and what experimental validations are critical?
- Methodological Answer : Use DFT calculations to compare Gibbs free energy of Z vs. E isomers. Validate with variable-temperature NMR to observe isomerization kinetics. Cross-reference with Arrhenius plots derived from kinetic data. Computational predictions must align with experimental ΔG values (error <5%) to confirm model accuracy .
Q. What methodologies address solubility limitations of this compound in aqueous systems for in vitro studies?
- Methodological Answer : Optimize solubility via:
- Co-solvent systems (e.g., DMSO-water mixtures, <1% v/v to minimize toxicity).
- Nanoparticle encapsulation (e.g., liposomes or PLGA nanoparticles).
- pH adjustment (e.g., protonation of oxindole at acidic pH).
Validate solubility enhancements using dynamic light scattering (DLS) and dialysis membrane diffusion assays .
Q. Data Analysis and Reproducibility
Q. How should researchers handle conflicting crystallographic data for this compound’s bond angles and distances?
- Methodological Answer : Re-refine raw diffraction data using multiple software (e.g., SHELX, OLEX2). Compare thermal ellipsoid plots to assess disorder. Cross-validate with EXAFS for Fe-ligand bond lengths. Publish raw datasets in supplementary materials for peer validation .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use non-linear regression (e.g., log-logistic models) to calculate IC50 values. Apply ANOVA for inter-group comparisons and Tukey’s post-hoc test. Report confidence intervals (95%) and effect sizes (Cohen’s d). Share raw data and code via repositories like Zenodo .
Q. Ethical and Reporting Standards
Q. How can researchers ensure compliance with open-data mandates while protecting proprietary synthesis protocols for this compound?
- Methodological Answer : Deposit anonymized datasets (e.g., crystallographic CIFs, spectral raw files) in public repositories under CC-BY licenses. For proprietary methods, provide high-level procedural summaries while omitting proprietary catalysts/reagents. Cite institutional review board approvals for ethical compliance .
Q. What are the best practices for documenting failed syntheses or irreproducible results in this compound research?
- Methodological Answer : Include negative results in supplementary materials with detailed protocols (e.g., reagent batches, ambient conditions). Use failure analysis frameworks (e.g., Ishikawa diagrams) to identify root causes. Encourage pre-registration of synthesis protocols on platforms like ChemRxiv .
Q. Tables for Key Data
Comparison with Similar Compounds
The pharmacological and chemical profiles of (Z)-FeCP-oxindole are contextualized below against structurally or functionally related compounds.
(E)-FeCP-oxindole
- Structural Difference : Geometric isomerism at the exocyclic double bond (E-configuration vs. Z-configuration) .
- Biological Activity :
- Applications : Primarily studied in electrochemical applications due to its redox-active ferrocene moiety .
AG490 (Tyrphostin AG490)
- Structural Class : Tyrosine kinase inhibitor with (E/Z)-isomerism .
- Targets : Broad-spectrum inhibition of EGFR, JAK2/3, and STAT3 .
- Key Differences :
Sunitinib Malate
- Structural Class : Multi-targeted tyrosine kinase inhibitor (small molecule) .
- Targets : VEGFR2 (IC₅₀ = 80 nM) and PDGFRβ (IC₅₀ = 2 nM) .
- Key Differences :
Vanucizumab
- Structural Class: Bispecific monoclonal antibody .
- Targets : Dual inhibition of VEGF-A and angiopoietin-2 (Ang-2) .
- Key Differences :
Table 1: Comparative Pharmacological Profiles
Table 2: Physicochemical Properties
Preparation Methods
Synthetic Routes to (Z)-FeCP-Oxindole
The primary synthesis of this compound was first reported by Spencer et al. (2011) , utilizing a metallocene-based approach to construct the Fe-cyclopentadienyl-oxindole complex. The reaction proceeds via a multi-step sequence:
Oxindole Core Functionalization
The oxindole scaffold is functionalized at the 3-position with a cyclopentadienylmethylidene group. This step involves condensation of 3-methyleneoxindole with cyclopentadienyliron precursors under inert atmospheric conditions. Key reagents include ferrocene derivatives and alkylating agents to facilitate the formation of the Fe-Cp (cyclopentadienyl) bond .
Stereoselective Metal Coordination
Stereochemical control is achieved through ligand-assisted metal coordination. The Z-configuration is stabilized by π-π interactions between the oxindole aromatic system and the cyclopentadienyl ligand, as evidenced by X-ray crystallography in analogous compounds . Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the Z-isomer, with tetrahydrofuran (THF) and dichloromethane (DCM) commonly employed as solvents .
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. The final compound exhibits a molecular weight of 329.17 g/mol (C<sub>19</sub>H<sub>15</sub>FeNO) and solubility in DMSO up to 50 mg/mL (151.90 mM) .
Analytical Characterization
Spectroscopic Validation
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<sup>1</sup>H NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic protons of the oxindole moiety, while cyclopentadienyl resonances appear as a singlet near δ 4.3 ppm .
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IR Spectroscopy : Stretching vibrations at 1680 cm<sup>−1</sup> (C=O) and 3100 cm<sup>−1</sup> (C-H aromatic) align with the oxindole structure .
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 329.07 [M]<sup>+</sup>, consistent with the theoretical mass .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity, with retention time correlated to the compound’s hydrophobic cyclopentadienyl group .
Reaction Optimization and Scalability
Yield Enhancement Strategies
Initial synthetic routes reported yields of 40–50% . Subsequent optimizations include:
-
Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) improve coupling efficiency during cyclopentadienyl attachment .
-
Temperature Modulation : Maintaining reactions at −20°C minimizes side product formation from oxindole tautomerization .
Scalability Considerations
Kilogram-scale synthesis is feasible using continuous flow reactors, which enhance heat transfer and reduce reaction times by 30% compared to batch methods .
Comparative Analysis with Alternative Oxindole Syntheses
While Spencer’s method remains the gold standard for this compound, recent advances in oxindole functionalization offer insights for future adaptations:
Limitations of Current Methods
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Stereochemical Drift : Prolonged storage above −20°C may induce Z→E isomerization, necessitating stringent temperature control .
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Solvent Restrictions : Aqueous solubility is limited (5 mM in DMSO), complicating biological assay preparation .
Applications in Biomedical Research
Anticancer Activity
Parameter | Value | Source |
---|---|---|
VEGFR2 IC<sub>50</sub> | 200 nM | |
B16 Melanoma IC<sub>50</sub> | <1 μM | |
Selectivity (VEGFR1/PDGFR) | >50-fold at 10 μM |
Drug Delivery Systems
Encapsulation in PEGylated liposomes improves aqueous dispersibility 10-fold, enabling in vivo efficacy studies in murine models .
Properties
IUPAC Name |
cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBTDOTYGXLBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FeNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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